molecular formula C18H20N6O B2381315 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797329-46-4

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2381315
CAS No.: 1797329-46-4
M. Wt: 336.399
InChI Key: CSUKVTLSMGQBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a potent and selective small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of the FGFR signaling pathway, through mutations, gene amplifications, or fusions, is a well-established driver of tumorigenesis, making it a critical area of investigation in oncological research . This compound exerts its mechanism by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby potently inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK and PI3K/AKT. Its primary research value lies in the exploration of tumor proliferation, survival, and angiogenesis in FGFR-dependent cancer models, providing a vital tool for targeted therapy development . Beyond direct anti-proliferative studies, this inhibitor is utilized in chemical biology to map FGFR-specific signaling networks and to investigate mechanisms of resistance to targeted agents. Researchers also employ it in studies focused on pathological angiogenesis and in certain contexts of tissue repair and fibrosis where FGFR signaling plays a prominent role. The compound's specific structure confers high selectivity for FGFRs, making it a superior tool for dissecting the precise biological roles of this kinase family in complex cellular environments.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-4-5-15(12-14(13)2)23-18(25)22-9-11-24-10-8-21-17(24)16-19-6-3-7-20-16/h3-8,10,12H,9,11H2,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUKVTLSMGQBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Pyrimidin-2-yl)-1H-imidazole

Procedure :

  • Reactants : Pyrimidine-2-carbaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in acetic acid.
  • Conditions : Reflux at 120°C for 8–12 hours under nitrogen.
  • Workup : Cool to room temperature, pour into ice-water, and filter the precipitate.
  • Yield : 65–75% after recrystallization (ethanol/water).

Key Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, imidazole-H), 8.75 (d, J = 5.0 Hz, 2H, pyrimidine-H), 7.35 (t, J = 5.0 Hz, 1H, pyrimidine-H).

Alkylation with 2-Chloroethylamine

Procedure :

  • Reactants : 2-(Pyrimidin-2-yl)-1H-imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.2 eq), K2CO3 (2.5 eq).
  • Solvent : DMF, 80°C for 6 hours.
  • Workup : Dilute with water, extract with ethyl acetate, dry (MgSO4), and concentrate.
  • Yield : 60–70% as a pale-yellow solid.

Key Data :

  • ESI-MS (m/z) : 232.1 ([M+H]+).

Synthesis of 3,4-Dimethylphenyl Isocyanate

Phosgene-Free Method Using 1,1'-Carbonyldiimidazole (CDI)

Procedure :

  • Reactants : 3,4-Dimethylaniline (1.0 eq), CDI (1.1 eq) in anhydrous THF.
  • Conditions : Stir at room temperature for 2 hours.
  • Intermediate : 3,4-Dimethylphenyl carbamoyl imidazolide forms in situ.

Key Data :

  • Reaction progress monitored by TLC (hexane/ethyl acetate 3:1).

Urea Bond Formation

Coupling via Carbamoyl Imidazolide

Procedure :

  • Reactants :
    • 2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (1.0 eq).
    • 3,4-Dimethylphenyl carbamoyl imidazolide (1.05 eq).
  • Solvent : THF/DMF (4:1), 0°C to room temperature, 12 hours.
  • Workup : Quench with water, extract with dichloromethane, dry (Na2SO4), and purify via silica gel chromatography (ethyl acetate/methanol 9:1).
  • Yield : 55–65% as a white crystalline solid.

Key Data :

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.70 (s, 1H, urea-NH), 8.65 (d, J = 5.0 Hz, 2H, pyrimidine-H), 7.25–7.10 (m, 3H, aromatic-H), 4.20 (t, J = 6.0 Hz, 2H, CH2), 3.85 (t, J = 6.0 Hz, 2H, CH2), 2.25 (s, 6H, CH3).

Alternative Route: Isocyanate-Mediated Coupling

Direct Reaction with 3,4-Dimethylphenyl Isocyanate

Procedure :

  • Reactants :
    • 2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (1.0 eq).
    • 3,4-Dimethylphenyl isocyanate (1.1 eq).
  • Solvent : Dichloromethane, 0°C to room temperature, 6 hours.
  • Workup : Filter precipitate, wash with cold hexane.
  • Yield : 70–75% as an off-white powder.

Key Data :

  • Melting Point : 185–187°C.

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
CDI-mediated coupling 55–65% >98% Avoids toxic isocyanates Requires anhydrous conditions
Isocyanate route 70–75% >95% Faster reaction time Handling hazardous isocyanates

Scale-Up Considerations

  • CDI Method : Preferred for industrial use due to safety, despite lower yields.
  • Purification : Recrystallization from ethanol/water (1:3) enhances purity.
  • Quality Control : LC-MS and elemental analysis ensure batch consistency.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can undergo hydrolysis to yield corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with cellular receptors, altering signal transduction pathways and leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Substituent Variations

  • Ethyl Urea Derivatives (): Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share the urea core but differ in substituents. The 3,4-dimethylphenyl group may improve lipophilicity compared to the phenyl or nitro-substituted analogs in , influencing membrane permeability .
  • Imidazole Derivatives ():
    Patent compounds like 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) feature imidazole rings but lack the urea linker. The target compound’s urea bridge introduces additional hydrogen-bonding sites, which could enhance binding specificity in biological targets compared to simpler imidazole amines .

Spectroscopic and Crystallographic Data

  • IR/NMR Trends ():
    Urea NH stretches in analogs like 9a and 9b appear at ~3300 cm⁻¹ (IR), consistent with the target compound. However, the pyrimidinyl group in the latter may downfield-shift imidazole protons in ¹H NMR (e.g., δ 8.5–9.0 ppm for pyrimidine H vs. δ 7.0–8.0 ppm for pyrazole H) due to electron withdrawal .

  • Crystal Packing (): The crystal structure of 2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol reveals O-H···N hydrogen bonds stabilizing the lattice.

Physicochemical Properties

Property Target Compound Analog (9a) Analog (C19)
Molecular Weight ~380 g/mol ~290 g/mol ~250 g/mol
Key Substituents 3,4-Dimethylphenyl, Pyrimidine Ethyl, Pyrazole Methoxyphenyl, Dihydroimidazole
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 ~1.9

The higher logP of the target compound suggests improved membrane permeability over C19 but may require formulation adjustments for solubility .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5C_{19}H_{23}N_5, with a molecular weight of approximately 327.45 g/mol. The structure incorporates a urea moiety linked to a pyrimidine and imidazole derivative, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H23N5
Molecular Weight327.45 g/mol
LogP4.0134
Polar Surface Area32.759 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and cellular signaling pathways. Research indicates that compounds with similar structural features often exhibit:

  • Inhibition of Kinases : Targeting specific kinases involved in tumor growth.
  • Antiproliferative Effects : Inducing apoptosis in cancerous cells through multiple pathways.
  • Interaction with Nucleic Acids : Binding to DNA or RNA, affecting transcriptional regulation.

Biological Activity Overview

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of several urea derivatives on human cancer cell lines. The results indicated that the tested compound exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Study 2: Mechanism Exploration

Another research focused on the mechanism of action by which this compound induces apoptosis. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment resulted in an increase in pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups (like methyl groups) enhances binding affinity to target proteins.
  • Pyrimidine and Imidazole Linkage : This combination appears critical for maintaining bioactivity and selectivity towards cancer-related targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, and what purification methods ensure high yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the imidazole-pyrimidine core followed by urea coupling. For example:

  • Step 1 : Formation of the 2-(pyrimidin-2-yl)-1H-imidazole intermediate via cyclocondensation of amidines with α-haloketones .
  • Step 2 : Alkylation of the imidazole nitrogen with a bromoethylamine derivative to introduce the ethyl spacer.
  • Step 3 : Urea formation via reaction of 3,4-dimethylphenyl isocyanate with the amine-terminated intermediate under anhydrous conditions .
    • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) are standard. Purity is confirmed by HPLC (>95%) and NMR .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks for the urea NH (δ 6.8–7.2 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and methyl groups (δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and imidazole/pyrimidine ring vibrations .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ and fragmentation patterns .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What in vitro assays are commonly used for preliminary evaluation of its biological activity?

  • Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility and Stability : Measure logP (octanol/water) and pH-dependent degradation in simulated physiological buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Approach :

  • Modify Substituents : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance binding to hydrophobic kinase pockets .
  • Adjust Linker Length : Vary the ethyl spacer between urea and imidazole to balance flexibility and rigidity .
  • Pyrimidine Substitutions : Introduce methylamino or morpholino groups (as in ) to improve solubility and potency .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with enzymatic assays .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Root Causes :

  • Assay Conditions : Differences in ATP concentrations (kinase assays) or serum content (cell-based assays) .
  • Compound Stability : Degradation in DMSO stock solutions over time; confirm via LC-MS before use .
    • Resolution :
  • Standardize protocols (e.g., IC50 determination under fixed ATP levels).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies mitigate off-target effects observed in phenotypic screening?

  • Strategies :

  • Proteome-Wide Profiling : Use chemical proteomics (e.g., kinobeads) to identify unintended targets .
  • Metabolite Identification : Track metabolic byproducts (via LC-HRMS) that may exhibit toxicity .
  • Co-Crystallization : Resolve X-ray structures of compound-target complexes to refine design .

Methodological Considerations

Q. What computational tools are recommended for predicting physicochemical properties and ADMET profiles?

  • Tools :

  • SwissADME : Predict logP, solubility, and bioavailability .
  • ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity) .
  • Molecular Dynamics (GROMACS) : Simulate membrane permeability and protein-ligand stability .

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?

  • Design :

  • Range-Finding : Use 10 concentrations spanning 0.1–100 µM.
  • Time-Dependent Studies : Include 24h, 48h, and 72h time points to assess delayed effects .
  • Control for Solvent Effects : Limit DMSO to <0.1% v/v .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.